molecular formula C6H7ClN2O3S B1624911 3-amino-6-chloro-2-hydroxybenzenesulfonamide CAS No. 276702-20-6

3-amino-6-chloro-2-hydroxybenzenesulfonamide

Cat. No.: B1624911
CAS No.: 276702-20-6
M. Wt: 222.65 g/mol
InChI Key: UALHUJCTSBPMRB-UHFFFAOYSA-N
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Description

3-amino-6-chloro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7ClN2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-2-hydroxybenzenesulfonamide typically involves the sulfonation of 3-Amino-6-chloro-2-hydroxybenzene. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit carbonic anhydrase enzymes, leading to a reduction in tumor growth or microbial activity. The compound’s functional groups allow it to bind to active sites on target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-chloro-2-hydroxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

3-amino-6-chloro-2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-3-1-2-4(8)5(10)6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALHUJCTSBPMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463744
Record name 3-amino-6-chloro-2-hydroxy-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276702-20-6
Record name 3-amino-6-chloro-2-hydroxy-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-2-hydroxy-3-nitrobenzenesulfonamide (3 g, 11.9 mmol) in ethyl acetate, was added 10% Pd/C (1.24 g). The mixture was flushed with argon, and then stirred on Parr apparatus at 40 psi for 25 min at room temperature. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated to give the desired product (2.51 g, 95%). EI-MS (m/z) 222.75, 224.74 (M−).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.24 g
Type
catalyst
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-3-nitro-6-chlorobenzenesulfonamide (1.1 g, 4.36 mmol) in ethyl acetate, was added 10% Pd/C (500 mg). The mixture was flushed with hydrogen, and then stirred under a hydrogen atmosphere at balloon pressure for 4 hours at room temperature. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated to give the desired product (91%). EI-MS (m/z) 221.1, 223.1 (M).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-6-chloro-2-hydroxybenzenesulfonamide
Reactant of Route 2
3-amino-6-chloro-2-hydroxybenzenesulfonamide
Reactant of Route 3
3-amino-6-chloro-2-hydroxybenzenesulfonamide
Reactant of Route 4
3-amino-6-chloro-2-hydroxybenzenesulfonamide
Reactant of Route 5
3-amino-6-chloro-2-hydroxybenzenesulfonamide
Reactant of Route 6
3-amino-6-chloro-2-hydroxybenzenesulfonamide

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